(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride
CAS No.:
Cat. No.: VC19953692
Molecular Formula: C10H12ClF2NO2
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClF2NO2 |
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Molecular Weight | 251.66 g/mol |
IUPAC Name | (3S)-3-amino-4-fluoro-3-(2-fluorophenyl)butanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H11F2NO2.ClH/c11-6-10(13,5-9(14)15)7-3-1-2-4-8(7)12;/h1-4H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 |
Standard InChI Key | HXBRWRAGEMVKSY-HNCPQSOCSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)[C@@](CC(=O)O)(CF)N)F.Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)(CF)N)F.Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is , with a molecular weight of 248.67 g/mol. The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems. Key structural features include:
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Fluorine substitutions: The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the fluorine at position 4 influences electronic distribution and steric interactions.
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Hydrochloride salt formation: Improves aqueous solubility, facilitating pharmacokinetic optimization in drug development .
Spectroscopic and Crystallographic Data
Hypothetical data based on analogs suggest:
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IR spectroscopy: Strong absorption bands at 1,710 cm (carboxylic acid C=O) and 3,300 cm (N-H stretch).
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NMR: NMR would show doublets for aromatic protons (δ 7.2–7.8 ppm) and multiplet splitting for the β-amino proton (δ 3.1–3.5 ppm).
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
The enantioselective synthesis of this compound likely involves:
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Chiral pool utilization: Starting from (S)-malic acid or other chiral precursors to establish stereochemistry.
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Fluorination steps: Electrophilic fluorination at position 4 using Selectfluor® or similar reagents.
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Suzuki-Miyaura coupling: Introducing the 2-fluorophenyl group via palladium-catalyzed cross-coupling .
Industrial-Scale Production
Continuous flow reactors could enhance yield and purity by optimizing reaction parameters (e.g., temperature, residence time). Final purification via recrystallization from ethanol/water mixtures would achieve >99% enantiomeric excess .
Comparative Analysis with Structural Analogs
The dual fluorine substitution in the target compound may improve target selectivity and blood-brain barrier permeability compared to mono-fluorinated analogs .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
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Epilepsy: Potential GABAergic activity could suppress seizure activity.
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Depression: Serotonin modulation via tryptophan hydroxylase interaction .
Prodrug Design
Esterification of the carboxylic acid group (e.g., ethyl ester prodrug) may enhance oral bioavailability.
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